Clinical Development Advancement: Litronesib Phase 2 Completion Versus Ispinesib and Filanesib
Litronesib is among a select group of KSP inhibitors that have completed Phase 2 clinical evaluation, a milestone shared with filanesib and ispinesib [1][2]. However, while litronesib has seven completed trials and a defined Phase 2 recommended dose established through extensive Phase 1 dose-escalation, ispinesib Phase 2 trials in multiple solid tumor indications demonstrated limited cytotoxic effect at the doses used, and filanesib development has focused primarily on hematologic malignancies rather than broad solid tumor indications [1][2][3][4]. This differential in the breadth and outcome of Phase 2 evaluation directly impacts the utility of existing human data for research planning.
| Evidence Dimension | Clinical trial phase and number of trials completed |
|---|---|
| Target Compound Data | Litronesib: Phase 2 completed; 7 total trials; defined Phase 2 recommended dose from Phase 1 |
| Comparator Or Baseline | Ispinesib: Phase 2 completed but with limited cytotoxic effect at doses used; Filanesib: Phase 2 completed with focus on multiple myeloma |
| Quantified Difference | Litronesib Phase 2 trials cover 6+ solid tumor types including ovarian, NSCLC, prostate, colorectal, gastroesophageal, and head and neck cancers [5] |
| Conditions | Clinical trial data aggregation from ClinicalTrials.gov and published literature |
Why This Matters
Procurement of litronesib is supported by a larger body of Phase 2 human data across multiple solid tumor types compared to filanesib (hematologic focus), enabling broader cross-indication research applicability.
- [1] Chamariya R, Suvarna V. Role of KSP Inhibitors as Anti-Cancer Therapeutics: An Update. Anti-cancer Agents in Medicinal Chemistry. 2022;22(14):2517-2538. View Source
- [2] Clinical Drug Experience Knowledgebase. Litronesib trial overview. View Source
- [3] Tang PA, et al. Phase II study of ispinesib in recurrent or metastatic squamous cell carcinoma of the head and neck. Invest New Drugs. 2008;26(3):257-264. View Source
- [4] ASCO ACE. Filanesib (ARRY-520) clinical trial overview. View Source
- [5] ClinicalTrials.gov. A Study in Ovarian, Non-Small Cell Lung, Prostate, Colorectal, Gastroesophageal Cancers, and Squamous Cell Carcinoma of the Head and Neck. Phase 2. ICHGCP. View Source
